molecular formula C18H16BrNO5 B252980 5-BROMO-3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE

5-BROMO-3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B252980
M. Wt: 406.2 g/mol
InChI Key: PLRMOAYJFVDASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a bromine atom, a dimethoxyphenyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of 2,5-dimethoxyacetophenone using polymer-supported pyridinium bromide perbromide in chloroform at room temperature . This intermediate can then undergo further reactions to introduce the indole core and other functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups at the bromine position.

Scientific Research Applications

5-BROMO-3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-BROMO-3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups and indole core, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C18H16BrNO5

Molecular Weight

406.2 g/mol

IUPAC Name

5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C18H16BrNO5/c1-24-11-4-6-16(25-2)12(8-11)15(21)9-18(23)13-7-10(19)3-5-14(13)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22)

InChI Key

PLRMOAYJFVDASM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O

Origin of Product

United States

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